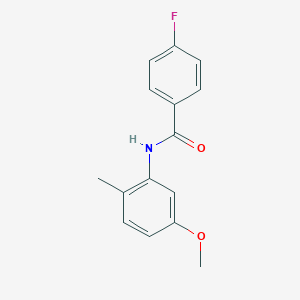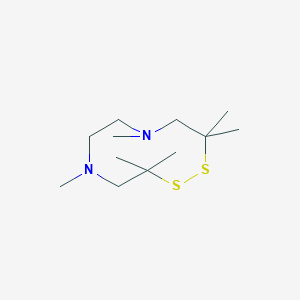
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane is a chemical compound with the molecular formula C10H22N2S2 It is characterized by the presence of six methyl groups and two sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane involves its interaction with molecular targets through its sulfur atoms and methyl groups. These interactions can affect various biochemical pathways, making it useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4,7,10,10-Hexamethyltriethylenetetramine: Similar in having multiple methyl groups but differs in its nitrogen and sulfur content.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: Contains silicon atoms instead of sulfur, leading to different chemical properties.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another silicon-containing compound with a different structure and reactivity.
Uniqueness
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
141938-42-3 |
|---|---|
Molekularformel |
C12H26N2S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
3,3,5,8,10,10-hexamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C12H26N2S2/c1-11(2)9-13(5)7-8-14(6)10-12(3,4)16-15-11/h7-10H2,1-6H3 |
InChI-Schlüssel |
LEXFECPAKZLPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCN(CC(SS1)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


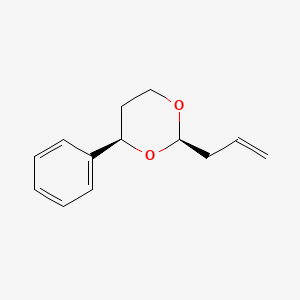


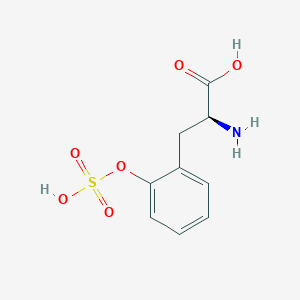
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
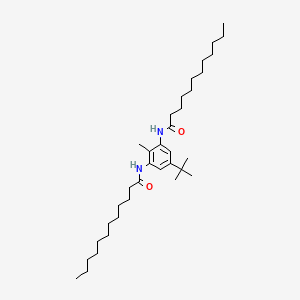
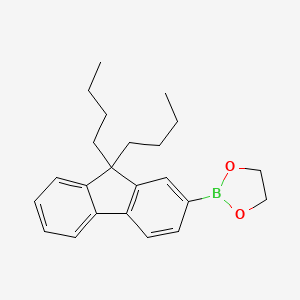

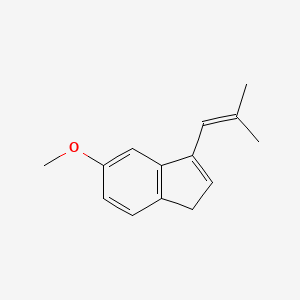

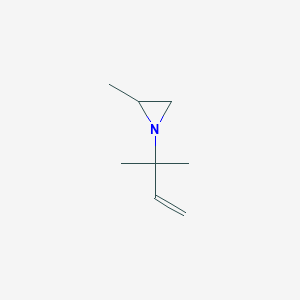
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
